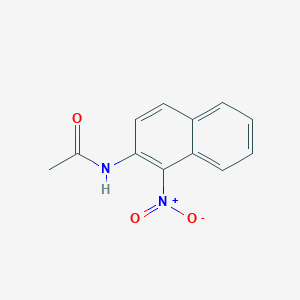

N-(1-nitronaphthalen-2-yl)acetamide

Description

Contextualization within Naphthalene-Derived Acetamides and Nitroaromatic Compounds

N-(1-nitronaphthalen-2-yl)acetamide is a member of two significant classes of organic compounds: naphthalene-derived acetamides and nitroaromatic compounds. Naphthalene (B1677914) derivatives are a versatile class of compounds known for their wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov The naphthalene scaffold serves as a valuable platform in medicinal chemistry for the development of novel therapeutic agents. nih.gov

Concurrently, as a nitroaromatic compound, it belongs to a class of chemicals widely utilized in the synthesis of diverse products such as dyes, polymers, and pharmaceuticals. nih.gov The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the aromatic system, often conferring unique biological activities. nih.gov The chemistry of nitroaromatic compounds is a long-studied field, yet new methodologies and applications continue to be discovered, underscoring their sustained importance in synthetic and medicinal chemistry. nih.gov The synthesis of this compound is typically achieved through the nitration of 2-acetaminonaphthalene. google.com

Significance in Contemporary Chemical and Biological Investigations

The contemporary significance of this compound in research stems primarily from its role as a versatile building block in organic synthesis and its potential as a biologically active agent. In the realm of chemical synthesis, it serves as a precursor for constructing more complex molecular architectures and for the preparation of fluorescent dyes.

In the biological arena, this compound has garnered attention for its potential as an enzyme inhibitor. Notably, studies have indicated its promising activity in inhibiting a specific enzyme implicated in the proliferation of cancer cells. ontosight.ai While detailed findings from extensive clinical trials are yet to be published, this preliminary evidence positions this compound and its derivatives as compounds of interest in oncological research. The broader family of naphthalene-derived acetamides has shown cytotoxic effects on various cancer cell lines, further supporting the investigation of this particular compound. nih.gov

Overview of Current Research Trajectories and Gaps

Current research involving this compound appears to be concentrated on the exploration of its biological activities, particularly its anticancer potential. The initial findings regarding its enzyme inhibition capabilities suggest a clear trajectory for further investigation into its mechanism of action and its efficacy against a broader range of cancer cell lines. ontosight.ai

However, several research gaps are apparent. While its potential as a building block for fluorescent dyes is acknowledged, there is a need for more extensive research to fully characterize the photophysical properties of its derivatives and to explore their applications in materials science and bio-imaging. Furthermore, while the biological activity of related naphthalene derivatives is well-documented, comprehensive studies on the specific antimicrobial, anti-inflammatory, and other potential therapeutic properties of this compound itself are limited. Future research should aim to bridge these gaps, thereby providing a more complete understanding of the compound's scientific and practical value. A thorough exploration of its structure-activity relationships, aided by computational modeling, could also guide the design of more potent and selective derivatives for various applications.

Structure

3D Structure

Propriétés

IUPAC Name |

N-(1-nitronaphthalen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-8(15)13-11-7-6-9-4-2-3-5-10(9)12(11)14(16)17/h2-7H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOWETIOQWADNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969150 | |

| Record name | N-(1-Nitronaphthalen-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5419-82-9 | |

| Record name | 5419-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Nitronaphthalen-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-NITRO-NAPHTHALEN-2-YL)-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 1 Nitronaphthalen 2 Yl Acetamide and Analogues

Established Synthetic Routes to N-(1-nitronaphthalen-2-yl)acetamide and Related Isomers

The traditional synthesis of this compound and its isomers relies on two primary pathways: the nitration of an acetamide-substituted naphthalene (B1677914) and the acetylation of a nitronaphthylamine.

Nitration Processes in Naphthalene Acetamide (B32628) Synthesis

A common and direct method for synthesizing nitro-substituted naphthylacetamides involves the electrophilic nitration of a pre-existing acetamidonaphthalene. For instance, the synthesis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide begins with 2-acetyl-6-aminonaphthalene, which undergoes acetylation followed by nitration. iucr.orgnortheastern.eduresearchgate.net This two-step process highlights a typical strategy where the amine is first protected as an acetamide, which then directs the incoming nitro group. iucr.orgnortheastern.eduresearchgate.net

The conditions for nitration can significantly influence the outcome. The nitration of 1-acetamidonaphthalene (B141977) has been studied in various solvents, including acetic anhydride (B1165640), acetic acid, and sulfuric acid. rsc.org In acetic anhydride and sulfuric acid, the reaction proceeds in a manner similar to that of acetanilide. rsc.org However, in acetic acid, the nitration is observed to occur through a nitrosation pathway. rsc.org

Acetamidation of Nitronaphthalene Intermediates

An alternative and equally important route involves the acetamidation of a nitronaphthalene amine. This approach starts with a naphthalene ring that already contains a nitro group. For example, N-(4-nitronaphthalen-1-yl)acetamide is synthesized by first creating 4-nitro-1-naphthylamine (B40213) from 1-nitronaphthalene (B515781) through a hydroxylamine-mediated nitro group migration. The resulting 4-nitro-1-naphthylamine is then acetylated using acetic anhydride in a mixture of ethanol (B145695) and glacial acetic acid under reflux conditions to yield the final product. This method is a standard procedure for forming amide bonds. Similarly, the target compound, this compound, can be prepared from its corresponding amine precursor, 1-nitronaphthalen-2-amine (B187811). nih.gov

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity is a critical aspect of synthesizing specific isomers of nitronaphthyl acetamides. The directing effects of the substituents on the naphthalene ring play a crucial role. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be donated to the aromatic ring. masterorganicchemistry.comulisboa.pt Conversely, the nitro group (-NO₂) is a deactivating, meta-directing group. scielo.br

In the nitration of N-acetylnaphthalen-2-amine (2-acetamidonaphthalene), the activating acetamido group directs the incoming electrophile. The nitration of naphthalene itself predominantly yields the 1-nitro isomer (alpha-product) over the 2-nitro isomer (beta-product), a preference explained by the greater resonance stabilization of the carbocation intermediate formed during the alpha-attack. youtube.comwikipedia.org When an activating group like acetamide is present at the 2-position, it further influences the position of nitration.

The choice of protecting group can also alter regioselectivity. For example, studies on toluidine nitration have shown that the stronger electron-donating effect (+R effect) of an acetamide group compared to a succinimide (B58015) group can change the major product isomer. ulisboa.pt In some cases, steric hindrance can also influence the product distribution, favoring the para-substituted product over the ortho-substituted one. sciepub.com

Advanced Synthetic Strategies for this compound Derivatives

To access a wider range of functionalized this compound derivatives, more advanced synthetic methods are employed. These include further electrophilic aromatic substitutions on the pre-formed nitroaromatic framework and interconversion of the existing functional groups.

Electrophilic Aromatic Substitution Approaches

The N-(nitronaphthalen-2-yl)acetamide scaffold can serve as a substrate for further electrophilic aromatic substitution reactions. The existing substituents—the activating acetamido group and the deactivating nitro group—will direct any subsequent incoming electrophiles. For example, an alternative synthesis for a nitronaphthyl acetamide derivative involves using silver nitrate (B79036) and nitrosonium tetrafluoroborate (B81430) to nitrate N-(1-naphthyl)acetamide, a method that avoids the isolation of intermediates. The acetamide group's directing effect is key in this transformation. The introduction of other electrophiles, such as halogens or sulfonyl groups, would similarly be governed by the combined directing effects of the existing groups on the naphthalene ring.

Functional Group Interconversion in Nitroaromatic Frameworks

Functional group interconversion provides a powerful tool for modifying the nitroaromatic structure. scielo.br This involves chemically transforming the nitro or acetamido groups into other functionalities. A primary example is the reduction of the nitro group. The nitro group can be reduced to an amine (NH₂), which can then participate in a wide array of subsequent reactions, such as diazotization to introduce various other substituents. wikipedia.org

Other transformations can also be envisaged. For example, the acetamido group could potentially be hydrolyzed back to an amine, which could then be modified. These interconversions allow for the synthesis of a diverse library of compounds from a common nitroaromatic precursor, which is essential for developing new materials or biologically active molecules. scielo.brvanderbilt.edu

Compound Information

Multi-component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. beilstein-journals.org While specific MCRs for the direct synthesis of this compound are not extensively documented, analogous structures are often products of such convergent strategies.

For instance, the Ugi reaction, a well-known MCR, combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce α-acylamino amides. beilstein-journals.org A plausible, though hypothetical, Ugi-based approach to an analogue could involve 1-nitronaphthalen-2-amine as the amine component.

Furthermore, existing heterocyclic compounds can be derived from MCRs that utilize starting materials structurally similar to this compound. For example, the Hantzsch reaction is a classic MCR used to synthesize dihydropyridines. beilstein-journals.org Research has also shown the synthesis of complex heterocyclic systems like tetrahydroazolo[1,5-a]pyrimidines through MCRs, which can proceed via different pathways depending on the catalyst and conditions, such as using Brønsted or Lewis acids. colab.ws These examples highlight the potential for developing novel MCRs involving this compound or its derivatives to rapidly generate molecular diversity.

Reactivity and Chemical Transformations of this compound

The chemical behavior of this compound is governed by the interplay of its three main components: the electron-withdrawing nitro group, the acetamide moiety, and the aromatic naphthalene core.

Reduction Pathways of the Nitro Group to Amine Functionality

The reduction of the nitro group to a primary amine is one of the most crucial transformations of this compound, as it opens up a vast array of subsequent synthetic possibilities. This conversion of a strongly deactivating group into a strongly activating one fundamentally alters the electronic properties of the molecule. masterorganicchemistry.com The resulting naphthalene-1,2-diamine derivative is a key intermediate for building various fused heterocyclic systems.

A variety of methods can be employed for this reduction, with the choice of reagent often depending on the presence of other functional groups and the desired selectivity. wikipedia.org Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media. masterorganicchemistry.comcommonorganicchemistry.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Notes | Reference |

|---|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | Methanol or Ethanol solvent, room temperature | A very common and efficient method for nitro reduction. May also reduce other functional groups. | commonorganicchemistry.com |

| H₂ / Raney Nickel | Ethanol/Water, elevated temperature and pressure | Effective for nitro groups; often used when trying to avoid dehalogenation of aryl halides. | masterorganicchemistry.com |

| Iron (Fe) / Acid (e.g., HCl, Acetic Acid) | Refluxing in acidic solution | An industrially significant method that is often chemoselective for the nitro group. | masterorganicchemistry.comwikipedia.org |

| Tin(II) Chloride (SnCl₂) / Acid (e.g., HCl) | Concentrated HCl, often with heating | Provides a mild method for reducing nitro groups, even in the presence of other reducible functionalities. | commonorganicchemistry.com |

| Zinc (Zn) / Acid (e.g., Acetic Acid) | Acidic conditions | Another mild option for converting nitro groups to amines while preserving other sensitive groups. | commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Can be used for the selective reduction of one nitro group in dinitro compounds. | wikipedia.org |

The product of this reduction, N-(1-aminonaphthalen-2-yl)acetamide, possesses two adjacent amine functionalities (one primary, one secondary as an amide) that are poised for cyclization reactions.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring System

Electrophilic aromatic substitution (EAS) on the this compound ring system is complex due to the competing directing effects of the substituents. The acetamide group (-NHCOCH₃) at the C2 position is an activating, ortho, para-director, while the nitro group (-NO₂) at the C1 position is a strongly deactivating, meta-director. masterorganicchemistry.com

Given the positions of the existing groups:

The acetamide group at C2 would direct incoming electrophiles to the C3 position (ortho) and the C6 or C7 positions (para-like, across the ring).

The nitro group at C1 would direct incoming electrophiles to the C3, C6, and C8 positions.

Both groups direct towards the C3 position. However, the powerful deactivating nature of the nitro group generally makes the entire ring system less reactive towards electrophilic attack compared to unsubstituted naphthalene. masterorganicchemistry.com Steric hindrance from the adjacent C1-nitro group might also disfavor substitution at the C3 position. Electrophilic attack on the unsubstituted ring is more likely. In naphthalene, the alpha-positions (C4, C5, C8) are kinetically favored for substitution over the beta-positions (C3, C6, C7) because the carbocation intermediate is better stabilized by resonance. wordpress.com Therefore, substitution would most likely occur at the C4 or C5 positions of the unsubstituted ring.

Oxidation Reactions and Nitro Group Transformations

This compound can undergo oxidation at several sites. Strong oxidizing agents can potentially oxidize the naphthalene ring system to form naphthoquinones, a reaction observed in related naphthalene derivatives.

The nitro group itself can be transformed under specific oxidative conditions, although reduction is a more common reaction. evitachem.com Additionally, the acetyl group's methyl hydrogens could potentially undergo oxidation under certain conditions, though this would require specific and harsh reagents. The primary focus of transformations involving the nitro group, other than reduction to an amine, often involves partial reduction to intermediate oxidation states like nitroso or hydroxylamine (B1172632) compounds. wikipedia.org

Role as a Key Synthetic Intermediate for More Complex Organic Molecules

The primary value of this compound in synthesis lies in its role as a precursor to N-(1-aminonaphthalen-2-yl)acetamide. This diamine derivative is a valuable building block for the synthesis of fused heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. openmedicinalchemistryjournal.comnih.gov

For example, the 1,2-diamine arrangement can be used to construct imidazole (B134444) rings. Reaction with aldehydes or carboxylic acids and their derivatives can lead to the formation of benzo[d]imidazole-type structures fused to the naphthalene core. These resulting polycyclic aromatic systems are of interest for their potential electronic and photophysical properties. researchgate.net The synthesis of various heterocyclic compounds, such as thiazolidinones and triazoles, often starts from precursors that can be accessed from intermediates like this compound. ekb.eg

Table 2: Examples of Heterocyclic Systems Derived from Naphthalene-1,2-diamine Precursors

| Reactant | Resulting Heterocyclic Core | Potential Application Area | Reference |

|---|---|---|---|

| Aldehydes/Carboxylic Acids | Naphtho[1,2-d]imidazole | Medicinal Chemistry, Materials Science | nih.gov |

| Phosgene or equivalents | Naphtho[1,2-d]imidazol-2-one | Pharmaceuticals | openmedicinalchemistryjournal.com |

| Carbon Disulfide | Naphtho[1,2-d]imidazole-2-thione | Organic Synthesis | openmedicinalchemistryjournal.com |

| α-Diketones (e.g., Benzil) | Naphtho[1,2-b]quinoxaline | Dyes, Organic Electronics |

This demonstrates that through a straightforward reduction, this compound provides access to a class of versatile intermediates for constructing complex, functional molecules.

Advanced Structural Elucidation and Intermolecular Interactions of N 1 Nitronaphthalen 2 Yl Acetamide and Analogues

Molecular Conformation and Geometric Parameters

Dihedral Angles Between Functional Groups and the Naphthalene (B1677914) Ring System

The dihedral angle, which describes the rotation around a chemical bond, is a key parameter in defining the three-dimensional shape of a molecule. In analogues of N-(1-nitronaphthalen-2-yl)acetamide, the orientation of the nitro and acetamido groups with respect to the naphthalene plane is a defining structural feature.

For instance, in the analogue N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, the nitro group is significantly twisted out of the plane of the naphthalene ring. The dihedral angle between the nitro group and the naphthalene ring system has been determined to be 89.66(15)°. iucr.orgnih.gov This near-perpendicular orientation is a result of steric hindrance between the nitro group and the adjacent substituents on the naphthalene core. The torsion angles C6—C5—N1—O3 and C10—C5—N1—O3 are reported as -90.34(15)° and 89.66(15)°, respectively, further illustrating this pronounced twist. iucr.org

Similarly, in other nitronaphthalene derivatives, the nitro group often adopts a non-coplanar arrangement. For example, in 1-(7-Isopropyl-2,5-dimethyl-8-nitronaphthalen-1-yl)ethanone, the nitro group is also nearly normal to the mean plane of the naphthalene unit, with a dihedral angle of 79.35(16)°. In 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene, symmetry constraints force the dihedral angle between the naphthalene plane and the nitro group to be 90°. researchgate.net Computational models for N-(4-nitronaphthalen-1-yl)acetamide predict a smaller rotation of the nitro group, approximately 2.84° from the naphthalene plane, suggesting that the position of the substituents dramatically influences the molecular conformation.

The acetamido group, in contrast, tends to be more coplanar with the naphthalene ring to maximize resonance stabilization. However, some deviation from planarity can occur to alleviate steric strain.

| Compound | Functional Group | Dihedral Angle with Naphthalene Ring (°) | Reference |

| N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide | Nitro | 89.66(15) | iucr.orgnih.gov |

| 1-(7-Isopropyl-2,5-dimethyl-8-nitronaphthalen-1-yl)ethanone | Nitro | 79.35(16) | researchgate.net |

| 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene | Nitro | 90 | researchgate.net |

| N-(4-nitronaphthalen-1-yl)acetamide (computational) | Nitro | ~2.84 |

Planarity and Torsional Flexibility of Molecular Segments

The torsional flexibility of the C-N bonds connecting the functional groups to the naphthalene ring allows for the observed rotations. This flexibility is a compromise between the electronic effects that favor planarity (conjugation) and the steric effects that favor a twisted conformation to minimize repulsion between bulky groups. The planarity of the main molecular framework is crucial for enabling effective π-stacking interactions, which are a dominant feature in the crystal packing of these compounds. iucr.org

Supramolecular Assembly and Crystal Packing Motifs

The solid-state architecture of nitronaphthyl acetamides is a fascinating example of supramolecular chemistry, where non-covalent interactions direct the self-assembly of molecules into highly ordered crystalline lattices.

Intermolecular Hydrogen Bonding Networks (N—H···O, C—H···O)

Hydrogen bonds are among the most significant directional forces in the crystal packing of these compounds. The acetamido group provides a classic hydrogen bond donor (N—H) and acceptor (C=O), leading to the formation of robust intermolecular linkages.

In the crystal structure of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, molecules are linked by N—H···O hydrogen bonds, forming two-dimensional sheet-like structures. researchgate.netnortheastern.edu Specifically, the N2—H2···O1 hydrogen bond is identified as a crucial interaction in the crystal packing. nih.gov

In addition to the strong N—H···O hydrogen bonds, weaker C—H···O interactions also play a role in stabilizing the crystal lattice. In the same analogue, weak C4—H4···O2 contacts are observed, further connecting the molecular sheets. nih.govresearchgate.net Hirshfeld surface analysis of this compound reveals that O···H/H···O contacts are the most significant contributors to the crystal packing, accounting for 43.7% of the total intermolecular contacts. iucr.orgresearchgate.netnortheastern.edu

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing | Reference |

| N—H···O | Amide N-H | Carbonyl O or Nitro O | Formation of 2D sheet-like structures; primary packing force. | nih.govresearchgate.netnortheastern.edu |

| C—H···O | Aromatic C-H | Carbonyl O or Nitro O | Secondary interactions contributing to 3D network stability. | nih.govresearchgate.net |

Pi-Stacking Interactions in Crystalline Lattices

The planar naphthalene cores of these molecules are predisposed to engage in π-stacking interactions, which are attractive non-covalent interactions between aromatic rings. These interactions play a pivotal role in the vertical assembly of the molecular sheets into a three-dimensional architecture.

In N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, π–π stacking interactions with a centroid-to-centroid distance of 3.67 Å are observed between adjacent naphthalene rings in parallel layers. nih.gov These interactions are the predominant driving force for the self-assembly of the 2D hydrogen-bonded sheets into a 3D structure. nih.gov The modification of the molecular structure can tune these π–π stacking interactions, thereby influencing the packing mode and the final aggregated structure. iucr.org

The nature of π-stacking can vary, including parallel-displaced and T-shaped arrangements, depending on the electronic and steric properties of the substituents on the aromatic rings. These interactions are fundamental to the stability and properties of many organic materials. utexas.edu

Influence of Molecular Geometry on Crystal Structure Formation

The final crystal structure is a direct consequence of the interplay between the molecule's intrinsic geometry and the directional preferences of the intermolecular forces. The near-perpendicular orientation of the nitro group in N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, for example, influences how the molecules can approach each other and pack efficiently. iucr.org This steric constraint prevents a perfectly co-planar arrangement, which in turn affects the specifics of the hydrogen bonding and π-stacking geometries.

The self-assembly of these naphthalene framework molecules through a combination of hydrogen bonding and π–π stacking leads to the formation of well-defined three-dimensional structures. iucr.org The subtle balance between these forces, dictated by the molecular geometry, is what ultimately determines the polymorphism, stability, and physicochemical properties of the crystalline material.

Hirshfeld Surface Analysis and Quantitative Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that govern the packing of molecules in a crystal lattice. This analysis was performed on an analogue, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, to understand the contributions of different contacts to its crystal packing. nih.govresearchgate.netnortheastern.eduiucr.orgiucr.org

The analysis reveals that the most significant interactions are O···H/H···O, H···H, and C···H/H···C contacts, which collectively account for a substantial portion of the total Hirshfeld surface area. nih.govresearchgate.netnortheastern.eduiucr.org A detailed breakdown of the contributions of the primary intermolecular contacts is presented in the table below.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| O···H/H···O | 43.7 |

| H···H | 31.0 |

| C···H/H···C | 8.5 |

| N···H/H···N | 1.1 |

Data derived from the Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. nih.goviucr.org

Analysis of Van der Waals Interactions (H···H, C···H/H···C)

Van der Waals forces, while weaker than conventional hydrogen bonds, are numerous and collectively make a significant contribution to the crystal's stability. For N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, the H···H contacts are the second most important contribution to the crystal packing, accounting for 31.0% of the Hirshfeld surface. nih.govresearchgate.netnortheastern.eduiucr.orgiucr.org These interactions are represented in the middle region of the fingerprint plot. nih.goviucr.org

Delineation of Specific Interaction Regions and Fingerprint Plots

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a visual and quantitative summary of all intermolecular contacts in the crystal. nih.govresearchgate.net These plots delineate the contributions from different types of interactions, allowing for a detailed examination of the crystal packing. nih.gov

For N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, the fingerprint plot shows distinct regions corresponding to the different intermolecular contacts. nih.govresearchgate.net The most prominent features are the sharp spikes in the O···H/H···O region, located at the tip and in the middle of the plot, which are characteristic of strong hydrogen bonds. nih.goviucr.org The large area in the middle of the plot corresponds to the numerous H···H contacts. nih.goviucr.org The weaker C···H/H···C and N···H/H···N contacts are also identifiable on the plot, contributing 8.5% and 1.1% respectively. nih.goviucr.org

Furthermore, the shape-index map, another tool in Hirshfeld surface analysis, reveals patterns of red and blue triangles that are characteristic of π–π stacking interactions, which also contribute to the stability of the crystal structure alongside the hydrogen bonds. nih.gov The flat regions on the curvedness map indicate that the molecules are arranged in a planar stacking fashion. nih.gov

Computational Chemistry and Theoretical Investigations of N 1 Nitronaphthalen 2 Yl Acetamide and Analogues

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics that govern the behavior of molecules. For N-(1-nitronaphthalen-2-yl)acetamide and related structures, these methods reveal details about orbital energies, charge distribution, and conformational stability.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. A smaller energy gap generally suggests higher reactivity and potential for charge-transfer processes.

For analogues of this compound, DFT calculations have provided specific values for these parameters. For instance, in the case of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, the HOMO-LUMO energy gap is calculated to be 3.77 eV, derived from a HOMO energy of -6.36 eV and a LUMO energy of -2.59 eV. Similarly, for 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, the HOMO-LUMO energy gap was determined to be 3.765 eV. sciprofiles.com Another related compound, N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide (B32628) (HNMA), exhibits a HOMO-LUMO gap of 3.314 eV when calculated with the B3LYP/6-311G(d,p) basis set. seejph.com These moderate energy gaps are indicative of the electronic nature of these nitroaromatic acetamides.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide | DFT | -6.36 | -2.59 | 3.77 | |

| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone | B3LYP-D3BJ/def2-TZVP | N/A | N/A | 3.765 | sciprofiles.com |

| N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide (HNMA) | B3LYP/6-311G(d,p) | -6.100 | -2.786 | 3.314 | seejph.com |

| N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide (HNMA) | B3LYP/6-31g(d,p) | -5.861 | -2.605 | 3.256 | seejph.com |

Molecular Electrostatic Potential (MEP) maps are used to visualize charge distribution. For related compounds, these maps show regions of high electron density localized around the electronegative oxygen atoms of the nitro and carbonyl groups, which represent sites susceptible to nucleophilic attack. seejph.com Hirshfeld surface analysis, a method to partition crystal space based on electron distribution, has been used for N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. iucr.orgresearchgate.net This analysis revealed that the most significant contributions to crystal packing come from O···H/H···O (43.7%), H···H (31.0%), and C···H/H···C (8.5%) contacts, quantifying the intermolecular forces that stabilize the crystal lattice. iucr.orgresearchgate.net

| Compound | Method/Basis Set | Dipole Moment (D) | Reference |

|---|---|---|---|

| N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide (HNMA) | B3LYP/6-311G(d,p) | 7.011 | seejph.com |

| N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide (HNMA) | B3LYP/6-31g(d,p) | 7.029 | seejph.com |

The three-dimensional structure and conformational possibilities of a molecule are key to its function. Computational methods can map the potential energy surface to identify stable conformers and the energy barriers between them. For N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, crystallographic studies combined with theoretical calculations provide insight into its preferred conformation. iucr.orgresearchgate.net The molecule is nearly coplanar, with a slight twist. researchgate.net The dihedral angle between the nitro group and the naphthalene (B1677914) ring system is reported to be 89.66 (15)°. iucr.org Specific torsion angles, such as C6—C5—N1—O3 at -90.34 (15)° and C10—C5—N1—O3 at 89.66 (15)°, define the orientation of the nitro group relative to the naphthalene core. iucr.org Such analyses are crucial for understanding how the molecule packs in a solid state and how its shape influences its interactions.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a time-resolved picture of molecular motion, offering insights into conformational dynamics and the influence of the environment, such as a solvent. mdpi.com

While detailed MD simulation data specifically for this compound is not widely available, the structural data from computational and crystallographic studies of its analogues allows for inferences about its flexibility. The rotation of the acetamide and nitro groups around their bonds to the naphthalene ring is a key conformational variable. For instance, in N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, the nitro group is significantly rotated out of the plane of the naphthalene ring. iucr.org The energy barriers associated with such rotations determine the conformational freedom of the molecule. These barriers can be calculated using quantum chemical methods by systematically changing the dihedral angle and calculating the energy at each step. This information is vital for understanding how the molecule might adapt its shape to bind to a biological target or participate in a chemical reaction.

The properties of a molecule can be significantly influenced by its solvent environment. researchgate.netresearchgate.net Solvation can alter the energies of the ground and excited electronic states, leading to shifts in absorption and emission spectra (solvatochromism). researchgate.netevidentscientific.com Theoretical studies on related systems, such as nitropurine tautomers, show that solvation enhances the electron-accepting properties of the nitro group. mdpi.com The magnitude of this effect is often linearly dependent on the reciprocal of the solvent's dielectric constant. mdpi.com

Polar solvents are expected to stabilize the charge-separated states in nitroaromatic compounds, which can lead to a red shift (shift to longer wavelengths) in their electronic absorption spectra. evidentscientific.com Computational models, like the Polarizable Continuum Model (PCM), are used to simulate these solvent effects by representing the solvent as a continuous medium with a specific dielectric constant. mdpi.com These simulations can predict how the HOMO-LUMO gap, dipole moment, and spectral properties of this compound would change in different solvents, which is critical for applications in materials science and medicinal chemistry. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) and Molecular Docking Approaches

Computational chemistry serves as a powerful tool to elucidate the interactions between small molecules and biological macromolecules, guiding the design of new therapeutic agents. openaccessjournals.com For this compound and its analogues, structure-activity relationship (SAR) and molecular docking studies are pivotal in understanding their biological potential, particularly as enzyme inhibitors or modulators of protein-protein interactions. ontosight.ainih.gov These computational methods provide insights into the molecular basis of activity, helping to rationalize observed biological data and to predict the activity of novel compounds. openaccessjournals.comucl.ac.uk

Predictive modeling, primarily through molecular docking, has been instrumental in identifying and characterizing the interactions of nitronaphthalene-based compounds with various biological targets. Research on analogues suggests that these compounds are of significant interest for their potential anticancer properties, often targeting anti-apoptotic proteins. nih.gov

Molecular docking studies have been performed on acetamide derivatives to evaluate their binding affinity against key proteins in cancer pathways, such as those in the Bcl-2 family (e.g., Mcl-1, Bcl-2, Bcl-w). nih.gov For instance, studies on structurally related N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, which also feature a naphthalene core, have identified the anti-apoptotic protein Mcl-1 as a key biological target. acs.org Docking simulations of these analogues into the BH3-binding groove of Mcl-1 revealed that specific residues within this pocket are crucial for binding. acs.org These models predict that the naphthalene scaffold fits into a hydrophobic pocket, while other functional groups form specific hydrogen bonds, anchoring the ligand in the binding site. acs.org

Similarly, docking studies on other acetamide-bearing compounds have been used to predict their binding modes and affinities for targets like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer. bath.ac.ukmdpi.com Although a crystal structure for 17β-HSD3 is unavailable, homology models have been constructed to perform docking studies, leading to the discovery of potent inhibitors. mdpi.com These predictive models are essential for understanding how ligands like this compound might interact with such protein targets, even in the absence of direct experimental data.

The table below summarizes representative findings from molecular docking studies on acetamide analogues against various cancer-related protein targets.

| Compound Class | Protein Target | Key Interacting Residues (Predicted) | Predicted Binding Affinity (Sample) |

| Acetamide Derivatives | Mcl-1, Bcl-2, Bcl-w | Not specified | High |

| N-(4-hydroxynaphthalen-1-yl)arylsulfonamides | Mcl-1 | His224 | Ki < 100 µM |

| Substituted Aryl Benzylamines | 17β-HSD3 | Not specified | IC50 ~74 nM |

This table is illustrative and compiles data from studies on various acetamide analogues.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For this compound and its analogues, several key features have been identified through computational and SAR studies. bath.ac.ukmdpi.com

The primary pharmacophoric elements are:

The Naphthalene Ring: This large, aromatic system serves as a crucial hydrophobic scaffold. It is predicted to engage in hydrophobic and π-stacking interactions within the binding pockets of target proteins, such as the h3 site of Mcl-1. acs.org The extended conjugation of the naphthalene system is a distinguishing feature compared to simpler phenyl analogues.

The Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro substituent significantly influences the electronic properties of the naphthalene ring. scielo.br Electrostatic potential maps from Density Functional Theory (DFT) studies on related nitroaromatic acetamides show a region of high electron density around the nitro group. This polarity facilitates interactions with biological targets, and the oxygen atoms can act as hydrogen bond acceptors.

The Acetamide Group (-NHCOCH3): This moiety is critical for forming specific, directional interactions. The amide nitrogen can act as a hydrogen bond donor (N-H), while the carbonyl oxygen (C=O) is a potent hydrogen bond acceptor. These interactions are often vital for anchoring the molecule correctly within the active site of an enzyme or the binding groove of a protein. acs.orgmdpi.com SAR studies have shown that modifications to this group can significantly alter biological activity. bath.ac.uk

The table below outlines these key pharmacophoric features and their predicted roles in contributing to biological activity.

| Pharmacophoric Feature | Predicted Role in Biological Interaction | Supporting Evidence |

| Naphthalene Core | Hydrophobic interactions, π-stacking | Docking studies on Mcl-1 inhibitors acs.org |

| Nitro Group | Hydrogen bond acceptor, electronic modulation | DFT calculations, electrostatic potential maps |

| Acetamide Moiety | Hydrogen bond donor (N-H) and acceptor (C=O) | Crystallographic analysis of related compounds, SAR studies bath.ac.uk |

Mechanistic Studies of Biological Activities and Biochemical Interactions of N 1 Nitronaphthalen 2 Yl Acetamide Derivatives

Biochemical Pathways Modulated by Nitronaphthalene Acetamides

Enzyme Inhibition Kinetics and Specificity (e.g., monoamine oxidase, acetylcholinesterase, Mcl-1)

Derivatives of N-(1-nitronaphthalen-2-yl)acetamide have demonstrated the ability to modulate the activity of several key enzymes, indicating their potential for therapeutic applications. The specificity and kinetics of these interactions are crucial for understanding their biological effects.

One significant area of research has been the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters. Studies on related nitronaphthalene derivatives have shown that these compounds can act as inhibitors of human monoamine oxidases. For example, certain 2-(naphthalen-2-yloxy)acetamide derivatives have been identified as potent and selective inhibitors of hMAO-B, with some exhibiting competitive inhibition kinetics.

Another important enzymatic target is acetylcholinesterase (AChE), an enzyme central to the regulation of cholinergic neurotransmission. The inhibition of AChE is a primary strategy in the treatment of Alzheimer's disease. Research has explored the potential of nitronaphthalene-based compounds as AChE inhibitors. For instance, novel hybrids incorporating a nitronaphthalene scaffold have been designed and synthesized, with some demonstrating significant inhibitory activity against AChE.

Furthermore, the anti-apoptotic protein myeloid cell leukemia-1 (Mcl-1) has been identified as a promising target for cancer therapy. Overexpression of Mcl-1 is linked to resistance to various cancer treatments. Certain small molecules, including those with a nitronaphthalene core, have been investigated as Mcl-1 inhibitors. These compounds are designed to bind to the BH3-binding groove of Mcl-1, thereby disrupting its function and promoting apoptosis in cancer cells.

| Compound Class | Target Enzyme | Inhibition Type | Key Findings |

| 2-(Naphthalen-2-yloxy)acetamide derivatives | hMAO-B | Competitive | Potent and selective inhibition of the human monoamine oxidase B isoform. |

| Nitronaphthalene-based hybrids | Acetylcholinesterase (AChE) | Not specified in detail | Significant inhibitory activity against acetylcholinesterase. |

| Nitronaphthalene-containing small molecules | Myeloid cell leukemia-1 (Mcl-1) | Not specified in detail | Potential to act as inhibitors by binding to the BH3-binding groove. |

Interaction with Cellular Receptors and Signaling Cascades

Beyond direct enzyme inhibition, this compound and its analogs can exert their biological effects by interacting with cellular receptors and influencing intracellular signaling cascades. These interactions can lead to a cascade of downstream events that modulate cellular function.

For example, nitronaphthalene derivatives have been investigated for their ability to bind to and modulate the activity of nuclear receptors. These receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. By binding to these receptors, nitronaphthalene compounds can influence the expression of genes involved in a wide range of physiological processes.

Additionally, these compounds can impact cellular signaling pathways that are crucial for cell growth, differentiation, and survival. For instance, some nitronaphthalene derivatives have been shown to modulate the activity of protein kinases, which are key regulators of signal transduction. By altering the phosphorylation state of target proteins, these compounds can interfere with signaling pathways that are often dysregulated in diseases such as cancer. The precise mechanism of action and the specific signaling pathways affected are areas of ongoing research.

Metabolic Activation and Bioactivation Processes of Nitroaromatic Acetamides

The biological activity of many nitroaromatic compounds, including this compound, is often dependent on their metabolic conversion to reactive intermediates. This process, known as bioactivation, is a critical determinant of their pharmacological and toxicological profiles.

N-Oxidation to Aryl-N-Hydroxylamines as a Key Bioactivation Step

A pivotal step in the bioactivation of nitroaromatic acetamides is the reduction of the nitro group to an aryl-N-hydroxylamine. This metabolic transformation is often catalyzed by enzymes such as cytochrome P450 reductases. The resulting N-hydroxylamine is a chemically reactive intermediate that is believed to be a key player in the biological effects of the parent compound.

Equilibrium Dynamics Between Free Amine and Acetamide (B32628) Forms

Within a biological system, an equilibrium exists between the acetylated form (acetamide) and the corresponding deacetylated free amine. This deacetylation process can be mediated by various hydrolases. The resulting aromatic amine can then undergo its own set of metabolic transformations, including N-oxidation. The balance between the acetamide and the free amine is significant, as the two forms can exhibit different biological activities and metabolic fates.

Formation and Reactivity of Electrophilic Nitrenium Ions

The aryl-N-hydroxylamine intermediates can undergo further metabolic activation to form highly electrophilic nitrenium ions. This transformation typically involves the protonation of the hydroxyl group, followed by the loss of a water molecule. The resulting nitrenium ions are potent electrophiles that can readily form covalent bonds with nucleophilic sites in cellular macromolecules, such as DNA and proteins. The formation of DNA adducts by these reactive intermediates is a critical event that can lead to mutations and potentially initiate the process of carcinogenesis. The stability and reactivity of the nitrenium ion are influenced by the electronic properties of the aromatic ring system.

Molecular Adduct Formation with DNA, RNA, and Proteins

The metabolic activation of nitroaromatic compounds, including derivatives of this compound, can lead to the formation of reactive intermediates that covalently bind to cellular macromolecules such as DNA, RNA, and proteins. researchgate.net This process, known as adduct formation, is a critical mechanism underlying the genotoxicity and potential carcinogenicity of many nitro-containing xenobiotics. researchgate.netkegg.jp

The bioactivation typically involves the reduction of the nitro group to a nitroso intermediate, which can then react with nucleophilic sites on biological molecules. acs.org For instance, the nitroso intermediate generated from the reductive metabolism of nitroaromatic compounds is believed to react with the sulfhydryl group of cysteine residues in proteins, forming a sulfinamide adduct. acs.org While protein adducts are often not repaired by cellular enzymes and can accumulate over the lifespan of the protein, DNA adducts, if not repaired, can lead to mutations during DNA replication. acs.org

Studies on related nitroaromatic compounds, such as 1-nitropyrene, have demonstrated the formation of both protein and DNA adducts. acs.org The primary DNA adduct identified in such cases is often at the C8 position of guanine, forming a covalent bond with the aminophenyl group derived from the reduced nitro compound. acs.org The formation of these adducts is often dose-dependent. acs.org

While direct studies on this compound are limited, the principles of nitroaromatic bioactivation and adduct formation are well-established for similar compounds. nih.govresearchgate.net The generation of reactive intermediates capable of forming adducts with DNA and proteins is a key aspect of their biological activity. researchgate.netacs.org

Table 1: Examples of Adduct Formation by Related Nitroaromatic Compounds

| Compound | Macromolecule Target | Type of Adduct | Reference |

| 1-Nitropyrene | Protein (Cysteine) | Sulfinamide adduct | acs.org |

| 1-Nitropyrene | DNA (Guanine) | N-(deoxyguanosin-8-yl)-1-aminopyrene | acs.org |

| Tobacco-specific nitrosamines (NNK, NNN) | DNA | Pyridyloxobutyl and methyl adducts | nih.govresearchgate.net |

Redox Properties and Reactive Species Generation

The redox properties of this compound and its derivatives are central to their biological effects, primarily driven by the bioreduction of the nitro group and the subsequent generation of reactive species.

Bioreduction of the Nitro Group by Cellular Enzymes

The nitro group of nitroaromatic compounds is susceptible to bioreduction by a variety of cellular enzymes. researchgate.netresearchgate.netscielo.br This process is a critical step in the metabolic activation of these compounds. researchgate.netscielo.br Enzymes such as nitroreductases and other flavoenzymes, including NADPH:cytochrome P450 reductase, can catalyze the reduction of the nitro group. researchgate.netresearchgate.net This reduction can occur through a one-electron or a two-electron pathway. researchgate.net

The one-electron reduction pathway leads to the formation of a nitro anion radical. researchgate.net In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide (B77818) radicals. researchgate.net The two-electron reduction pathway, often catalyzed by NAD(P)H:quinone oxidoreductase (NQO1), bypasses the radical intermediate and directly forms the nitroso derivative. google.com This nitroso derivative can be further reduced to hydroxylamine (B1172632) and ultimately to the corresponding amine. researchgate.net The hydroxylamino intermediate is often a key reactive species responsible for forming adducts with cellular macromolecules. researchgate.net

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Induction

The metabolic cycling of the nitro group, particularly through the one-electron reduction pathway, can lead to the significant generation of reactive oxygen species (ROS), such as superoxide anions. researchgate.net This increased production of ROS can overwhelm the cell's antioxidant defense mechanisms, leading to a state of oxidative stress.

Oxidative stress can cause widespread cellular damage, including lipid peroxidation, protein oxidation, and oxidative DNA damage. For instance, studies on related nitroaromatic compounds have shown that their biological effects are linked to the induction of oxidative stress, ultimately leading to cellular damage and apoptosis. The generation of ROS is a key mechanism by which these compounds can exert cytotoxic effects. mdpi.com

Interference with Electron Transport Processes within Biological Systems

Quinone-like compounds, which can be formed from the metabolism of naphthalene (B1677914) derivatives, are known to interfere with electron transport processes in biological systems. mdpi.com The redox cycling of these compounds can shuttle electrons away from their normal physiological pathways, such as the mitochondrial electron transport chain. This disruption can lead to a decrease in ATP production and an increase in ROS generation, further contributing to cellular dysfunction and oxidative stress. The ability of these compounds to accept and donate electrons allows them to interact with various components of electron transport systems, thereby altering cellular bioenergetics.

Investigation of Specific Biological Targets and Modes of Action

The biological activity of this compound derivatives is also determined by their interaction with specific cellular targets, leading to the modulation of key biological pathways.

Modulation of Key Enzymes Involved in Disease Pathophysiology

Derivatives of this compound have been investigated for their ability to modulate the activity of various enzymes implicated in disease processes. smolecule.comgoogle.com For example, some naphthalene-based acetamide derivatives have shown potential as inhibitors of enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.

Moreover, the core structure of these compounds makes them candidates for inhibiting other key enzymes. For instance, related compounds have been explored for their inhibitory effects on monoamine oxidase and acetylcholinesterase, enzymes that are significant in the pathophysiology of neurodegenerative diseases. smolecule.com The ability to interact with and modulate the activity of such enzymes highlights the potential for these compounds to act as therapeutic agents. smolecule.combath.ac.uk

Table 2: Potential Enzyme Targets of Naphthalene-Based Acetamide Derivatives

| Enzyme Target | Relevance to Disease | Potential Effect of Inhibition | Reference |

| Cyclin-Dependent Kinases (CDKs) | Cancer | Cell cycle arrest, apoptosis | |

| Monoamine Oxidase | Neurodegenerative Diseases | Modulation of neurotransmitter levels | smolecule.com |

| Acetylcholinesterase | Neurodegenerative Diseases | Enhancement of cholinergic neurotransmission | smolecule.com |

| 17β-Hydroxysteroid Dehydrogenase Type 3 | Prostate Cancer | Reduction of androgen synthesis | bath.ac.uk |

Interactions with Cellular Macromolecules Beyond DNA (e.g., Proteins)

While direct DNA interaction is a significant aspect of the bioactivity of many aromatic nitro compounds, the derivatives of this compound also exert their effects through engagement with other crucial cellular macromolecules, most notably proteins. The inherent chemical functionalities of these derivatives, particularly the acetamide and nitro groups, facilitate a range of non-covalent interactions, including hydrogen bonding and redox reactions, with various protein targets. Computational methods, such as molecular docking, have become instrumental in predicting and analyzing these binding interactions to elucidate mechanisms of action and guide the development of more potent and selective agents. nih.govsemanticscholar.org

Research into the broader class of nitronaphthalene-containing compounds has revealed specific and potent interactions with key proteins involved in cell survival and signaling pathways. Although studies focusing explicitly on this compound are limited, the activities of its isomers and other naphthalene-based molecules provide significant insights into its potential protein targets.

Inhibition of Anti-Apoptotic Proteins: The Mcl-1 Case

A prominent protein target for naphthalene-based compounds is the myeloid cell leukemia 1 (Mcl-1) protein, an anti-apoptotic member of the Bcl-2 family. Overexpression of Mcl-1 is a known factor in the survival of various cancer cells and contributes to resistance against conventional therapies. nih.gov Studies have identified that N-(3-nitronaphthalen-1-yl)acetamide, an isomer of the title compound, can effectively bind to Mcl-1, disrupting its function and thereby promoting cancer cell death.

More extensive structure-activity relationship (SAR) studies have been conducted on a related series of 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, which have demonstrated selective and high-affinity inhibition of Mcl-1. nih.govacs.org These studies underscore the importance of the naphthalene core in anchoring the molecule within the hydrophobic BH3-binding groove of the Mcl-1 protein. acs.org The binding affinities of several of these naphthalene-based inhibitors for Mcl-1 have been quantified, revealing how modifications to the substituents on the naphthalene and phenyl rings can dramatically alter potency. For instance, the addition of bulky, hydrophobic groups at the para-position of a phenyl ring substituent, such as a tert-Butyl group or a bromine atom, was shown to enhance binding affinity significantly. nih.gov

The data below, derived from studies on these related naphthalene derivatives, illustrates their inhibitory potency against Mcl-1.

| Compound Number | R Group (Substituent) | Binding Affinity (Ki) in FP Assay (μM) | IC50 in SPR Assay (μM) | Reference |

| 3 | H | 3.65 ± 0.28 | 13.04 ± 1.10 | nih.gov |

| 7 | p-tert-Butyl | 0.81 ± 0.04 | 8.73 ± 0.95 | nih.gov |

| 10 | p-Bromo | 0.49 ± 0.06 | 2.40 ± 0.17 | nih.gov |

| 11 | p-Methoxy | 9.31 ± 3.1 | Not Reported | nih.gov |

| 12 | m-Bromo | 2.35 ± 0.19 | 9.68 ± 0.88 | nih.gov |

| 13 | o-Bromo | 4.42 ± 0.86 | 6.18 ± 1.24 | nih.gov |

| 18 | o-phenyl | 2.03 ± 0.41 | 9.90 ± 3.50 | nih.gov |

| 46 | Acetylated hydroxyl | 33.97 ± 15.96 | Not Reported | nih.gov |

FP = Fluorescence Polarization; SPR = Surface Plasmon Resonance. This table is interactive. You can sort the data by clicking on the column headers.

This detailed investigation into Mcl-1 inhibitors with a naphthalene scaffold strongly suggests a plausible mechanism of action for this compound derivatives, positioning Mcl-1 as a high-priority candidate for future interaction studies. nih.govacs.org

Interactions with Other Protein Targets

Beyond Mcl-1, nitronaphthalene derivatives have been implicated in the modulation of other proteins.

Carbonic Anhydrase IX (CAIX): Research has pointed to the potential for N-(3-nitronaphthalen-1-yl)acetamide to act as an inhibitor of carbonic anhydrase IX. This enzyme is crucial for the survival of cancer cells, particularly under the hypoxic (low-oxygen) conditions typical of solid tumors. nih.gov The inhibition of CAIX by small molecules represents a significant therapeutic strategy in oncology. nih.gov

Kelch-like ECH-associated protein 1 (Keap1): The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress. researchgate.net Some studies have explored related naphthoquinone compounds, which share the core naphthalene structure, as modulators of this pathway. researchgate.netresearchgate.net Molecular docking studies have shown that 1,4-naphthoquinone (B94277) can disrupt the Keap1-Nrf2 protein-protein interaction by binding to the Kelch domain of Keap1. researchgate.netfrontiersin.org This interaction prevents the degradation of Nrf2, allowing it to activate downstream antioxidant genes. researchgate.netfrontiersin.org This suggests another potential, albeit less direct, avenue of protein interaction for naphthalene-based compounds.

Advanced Applications and Future Research Directions for N 1 Nitronaphthalen 2 Yl Acetamide and Its Derivatives

Development as Molecular Probes and Tools in Medicinal Chemistry Research

The unique structural and electronic properties of N-(1-nitronaphthalen-2-yl)acetamide derivatives make them promising candidates for development as molecular probes. The naphthalene (B1677914) ring system provides a rigid scaffold that can be functionalized to target specific biological macromolecules, while the nitro group, being strongly electron-withdrawing, can influence molecular interactions and serve as a handle for further chemical modification.

Derivatives of N-(naphthalen-2-yl)acetamide have been synthesized and evaluated for their in vitro antiproliferative activities against various human cancer cell lines. nih.gov For instance, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was identified as a potent agent against nasopharyngeal carcinoma cells, inducing cell cycle arrest in the S phase. nih.gov Such bioactive molecules can be further developed into research tools to probe the mechanisms of cell proliferation and to identify novel anticancer drug targets. The acetamide (B32628) linkage is a common feature in many biologically active compounds and can be modified to optimize pharmacokinetic properties and target engagement. archivepp.comnih.gov The development of clickable analogues of related compounds for use as chemical probes highlights a potential direction for this compound derivatives in studying cellular biology. mdpi.com

Potential in Organic Material Science and Optoelectronics

The conjugated π-system of the naphthalene core is fundamental to the optoelectronic properties of these molecules, making them attractive for applications in organic material science.

Fluorescent Properties and Solvatochromism

Naphthalene derivatives are well-known for their fluorescent properties. mdpi.com A closely related derivative, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, is recognized as a Prodane fluorescent dye, exhibiting red fluorescence with a large Stokes shift. nih.gov This characteristic is highly desirable for applications in imaging and sensing, as a large separation between excitation and emission maxima minimizes self-quenching and improves signal-to-noise ratio.

The photophysical properties of such molecules are often sensitive to the local environment, a phenomenon known as solvatochromism. This sensitivity arises from changes in the dipole moment of the molecule upon electronic excitation, leading to differential stabilization of the ground and excited states by solvents of varying polarity. This property can be exploited to develop sensors that report on the polarity of their microenvironment, for example, within a biological membrane or a polymer matrix.

Design of Organic Nanomaterials with Controlled Photonic Properties

The self-assembly of functional organic molecules is a powerful bottom-up approach for creating nanomaterials with tailored properties. Naphthalene-containing molecules can self-assemble into well-defined nanostructures like nanofibers and nanotwists. nih.gov The molecular stacking in the solid state, governed by intermolecular forces such as hydrogen bonding and π–π stacking, dictates the final aggregated structure and its photonic properties. nih.gov

For instance, the crystal structure of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide reveals that molecules assemble into two-dimensional sheet-like structures through intermolecular N—H⋯O and C—H⋯O hydrogen bonds. iucr.org By rationally designing the molecular structure of this compound derivatives, it is possible to control their self-assembly into one-dimensional (1D) nanostructures. rsc.org Such controlled self-assembly can lead to materials with unique optical and electronic properties, suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability to tune these properties through synthetic modification makes this class of compounds highly versatile for creating bespoke organic nanomaterials.

Elucidation of Novel Synthetic Methodologies for Enhanced Derivatization and Functionalization

Advancing the applications of this compound requires the development of versatile and efficient synthetic methods for its derivatization. The synthesis of a related compound, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, was achieved through a two-step reaction involving acetylation and subsequent nitration of 2-acetyl-6-aminonaphthalene. nih.gov

Future research will focus on developing novel methodologies that allow for precise control over the introduction of a wide range of functional groups at various positions on the naphthalene ring and the acetamide moiety. This could involve leveraging modern catalytic cross-coupling reactions, C-H activation techniques, and multicomponent reactions. researchgate.net For example, "click chemistry," specifically the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), offers a highly efficient and regioselective method for linking the naphthalene scaffold to other molecular fragments, enabling the construction of complex architectures with diverse functionalities. mdpi.com Such advanced synthetic tools will be instrumental in creating libraries of derivatives for screening in medicinal chemistry and for fine-tuning the properties of organic materials.

Integrated Computational-Experimental Approaches for Biological Target Identification and Validation

Identifying the specific biological targets of bioactive compounds is a critical step in drug discovery and chemical biology. nih.gov An integrated approach that combines computational (in silico) methods with experimental (in vitro/in vivo) validation is increasingly powerful for this purpose. taylorfrancis.comresearchgate.net

Computational approaches such as molecular docking can predict the binding modes and affinities of this compound derivatives with various protein targets. nih.govsemanticscholar.org These studies can help prioritize compounds for synthesis and experimental testing. For example, docking studies have been successfully used to evaluate the interactions of acetamide derivatives with enzymes implicated in neurodegenerative diseases and cancer. nih.govresearchgate.net

Experimental validation then confirms the predictions from computational models. This can involve in vitro enzyme inhibition assays, cell-based assays to measure cytotoxicity or other cellular responses, and biophysical techniques to confirm direct binding. nih.gov This synergistic cycle of prediction and validation accelerates the identification of molecular targets and the elucidation of the compound's mechanism of action, reducing the time and cost associated with drug discovery. nih.gov

| Computational Method | Application in Drug Discovery | Relevance to this compound |

| Molecular Docking | Predicts binding orientation and affinity of a ligand to a protein target. semanticscholar.org | To identify potential protein targets (e.g., kinases, proteases) and guide the design of more potent derivatives. |

| QSAR | Relates chemical structure to biological activity quantitatively. nih.gov | To build models that predict the biological activity of new derivatives based on their physicochemical properties. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | To design new molecules that fit the activity requirements of a specific biological target. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules to study the stability of ligand-protein complexes. | To validate docking results and understand the dynamic interactions between the compound and its target over time. |

Broader Implications for Understanding Structure-Activity Relationships in Nitroaromatic Compounds

The study of this compound and its derivatives contributes significantly to the broader understanding of structure-activity relationships (SAR) in nitroaromatic compounds. emerginginvestigators.org Nitroaromatic compounds are a major class of industrial chemicals, but their biological effects, including toxicity and mutagenicity, are a significant concern. nih.govcswab.org

Quantitative structure-activity relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of these compounds with their biological activities. nih.gov Key descriptors often used in these models for nitroaromatics include hydrophobicity (logP), the energy of the lowest unoccupied molecular orbital (ELUMO), and various molecular shape and connectivity indices. researchgate.net The strong electron-withdrawing nature of the nitro group significantly influences these parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.